molecular formula C14H10FNO3S B4108118 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B4108118
M. Wt: 291.30 g/mol
InChI Key: NQZZUHFFKFLZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzisothiazolone derivatives and has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. One of the primary targets of 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is the sigma-1 receptor, which is involved in regulating neuronal function and survival. 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to increase the expression of sigma-1 receptors in the brain and to activate downstream signaling pathways that promote neuroprotection and neuroplasticity.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been shown to exhibit anti-inflammatory and antidepressant effects. Studies have demonstrated that 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can reduce the production of pro-inflammatory cytokines and chemokines in the brain, which are implicated in the development of neuroinflammation and depression. 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is its high potency and selectivity for the sigma-1 receptor. This makes it an ideal tool for studying the role of sigma-1 receptors in various disease models. However, one of the limitations of 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. One area of interest is in the development of more potent and selective sigma-1 receptor agonists, which could have even greater therapeutic potential for neurodegenerative diseases. Another area of research is in the study of the downstream signaling pathways activated by 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, which could provide insights into the molecular mechanisms underlying its neuroprotective effects. Finally, there is a need for further studies to explore the safety and efficacy of 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in animal models and human clinical trials.

Scientific Research Applications

2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been extensively studied for its potential therapeutic applications in various disease models. One of the most promising areas of research for 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that 2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can protect neurons from oxidative stress and neuroinflammation, which are key factors in the development of neurodegenerative diseases.

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3S/c15-11-5-3-4-10(8-11)9-16-14(17)12-6-1-2-7-13(12)20(16,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZZUHFFKFLZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 5
2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 6
2-(3-fluorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

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